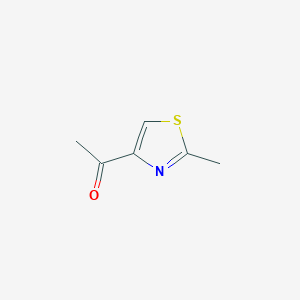
4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde is a derivative of benzaldehyde with substitutions that include an allyloxy group, a chloro group, and a methoxy group. While the specific compound is not directly studied in the provided papers, related compounds with similar substituents have been synthesized and analyzed, providing insights into the potential characteristics of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde.
Synthesis Analysis
The synthesis of related compounds often involves green chemistry approaches, as seen in the synthesis of a novel binary organic complex involving 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde . Another related compound, 4-benzyloxy-2-methoxybenzaldehyde, was synthesized using an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, achieving an overall yield of 82.26% . These methods suggest that the synthesis of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde could potentially be carried out using similar green chemistry principles and reactions.
Molecular Structure Analysis
X-ray diffraction (XRD) studies confirm the formation of complexes and provide details on the crystal structure and atomic packing . The structure of a related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, was determined by X-ray analysis, indicating that such analyses are crucial for understanding the molecular structure of these compounds .
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from the synthesis methods and the chemical reactions they undergo. For instance, the condensation reaction used to obtain 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide indicates the reactivity of the methoxybenzaldehyde group towards hydrazide . The regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes demonstrates the potential for selective functionalization of the benzaldehyde core .
Physical and Chemical Properties Analysis
Spectroscopic techniques such as IR, NMR, and UV-Vis absorption spectra are used to characterize the compounds and study their physicochemical properties . The transmission spectra of the grown crystal of a complex similar to the compound of interest show a 70% transmittance efficiency with a cutoff wavelength of 412 nm . The band gap and refractive index of the crystal have also been studied, which are important for understanding the optical properties . Theoretical calculations, including density functional theory (DFT), provide additional insights into the vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential (MEP) of related compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Natural Occurrence
- Synthesis of Benzofurans: A study by Mali and Massey (1998) described a procedure for synthesizing 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde. This synthesis contributes to the understanding of naturally occurring benzofurans (Mali & Massey, 1998).
Solubility and Chemical Properties
- Solubility and Activity Coefficients: Larachi et al. (2000) provided experimental data on the solubility of related chloro-hydroxy-methoxybenzaldehydes in water, which is valuable for understanding the solubility behavior of similar compounds (Larachi et al., 2000).
Anticancer Activity
- Anticancer Synthesis: Sayekti et al. (2021) explored the synthesis of C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene, which showed cytotoxic activity against HeLa and T47D cells, suggesting potential anticancer applications (Sayekti et al., 2021).
Antioxidant Activity
- Chalcone Derivatives Synthesis: Rijal et al. (2022) conducted a study on the synthesis of derivatives from halogenated vanillin, including chloro-hydroxy-methoxybenzaldehyde, and evaluated their antioxidant activity (Rijal et al., 2022).
Catalysis and Reaction Chemistry
- Catalytic Activities in Cross-Coupling Reactions: Deschamps et al. (2007) investigated the use of a methoxybenzaldehyde ligand in palladium(II) complexes for Suzuki and Sonogashira cross-coupling reactions, highlighting the compound's role in catalytic processes (Deschamps et al., 2007).
Organic Synthesis
- Synthesis of N-Piperidine Benzamides: Cheng De-ju (2015) described the synthesis of N-allyl-2-chloro-N-(piperidin-4-yl) benzamide from 1-benzylpiperidin-4-one, using a bromomethyl derivative of 4-methoxybenzaldehyde, indicating its application in the synthesis of complex organic compounds (Cheng De-ju, 2015).
Eigenschaften
IUPAC Name |
2-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDGWVVVMWKGRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366799 |
Source


|
| Record name | 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde | |
CAS RN |
692279-00-8 |
Source


|
| Record name | 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

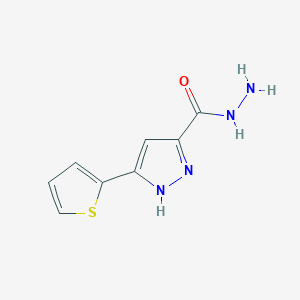


![3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1332213.png)
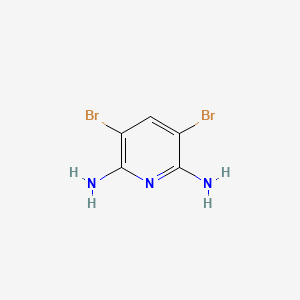
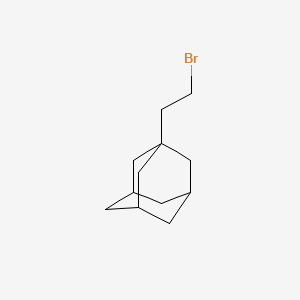
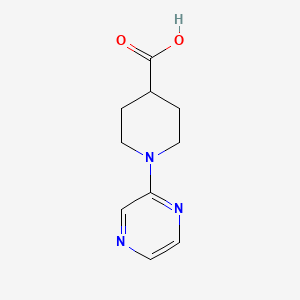
![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)

